Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

Description

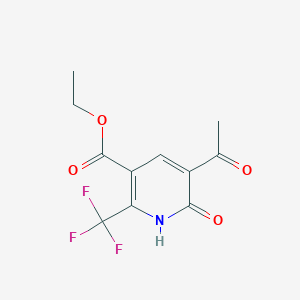

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is a pyridine derivative characterized by a 1,6-dihydropyridine core with distinct functional groups:

- Position 2: A trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability.

- Position 3: An ethyl ester (-COOEt), improving solubility and bioavailability.

This compound belongs to a class of molecules studied for pharmacological activities, including cardiotonic and anti-inflammatory effects .

Properties

IUPAC Name |

ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO4/c1-3-19-10(18)7-4-6(5(2)16)9(17)15-8(7)11(12,13)14/h4H,3H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQWTBBJZMMJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1)C(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with trifluoroacetaldehyde and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is heated to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Hydroxylated dihydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been investigated for its potential therapeutic properties. Its derivatives have shown promise in several pharmacological activities:

- Anticonvulsant Activity : Studies have demonstrated that compounds related to this compound exhibit anticonvulsant effects. For instance, derivatives were tested in animal models for their efficacy against seizures, showing varying degrees of protection across different seizure models .

- Antinociceptive Properties : The compound has been evaluated for pain relief capabilities. Research indicates that certain derivatives can effectively reduce pain in formalin-induced pain models, suggesting a potential role in pain management therapies .

- Drug-Like Properties : Pharmacokinetic studies reveal favorable drug-like characteristics for some derivatives, including high metabolic stability and minimal hepatotoxicity. These properties enhance their viability as candidates for further development into therapeutic agents .

Agricultural Chemistry

In agricultural applications, this compound and its analogs are being explored for their potential as agrochemicals:

- Pesticidal Activity : Research has indicated that certain derivatives may possess insecticidal or fungicidal properties, making them candidates for developing new pesticides. Their trifluoromethyl group is known to enhance biological activity and stability against environmental degradation .

Material Science

The compound's unique structural features also lend themselves to applications in material science:

- Polymer Chemistry : this compound can be utilized as a building block in the synthesis of polymers with specific properties. Its ability to form stable complexes with various substrates makes it a valuable precursor in creating advanced materials with tailored functionalities .

Table 1: Summary of Pharmacological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticonvulsant | Significant protection in seizure models | |

| Antinociceptive | Pain reduction in formalin-induced models | |

| Pesticidal | Potential insecticidal activity |

Case Study: Anticonvulsant Efficacy

In a recent study published in Pharmacology Biochemistry and Behavior, researchers synthesized a series of derivatives from this compound and evaluated their anticonvulsant effects using the maximal electroshock (MES) test and the 6 Hz seizure model. The results indicated that specific derivatives provided over 75% protection at doses of 100 mg/kg, showcasing their potential as new anticonvulsant agents .

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activity

The table below highlights key structural differences and biological activities of analogous compounds:

Impact of Substituents on Properties

Biological Activity

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (CAS No. 154020-54-9) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₁H₁₀F₃NO₄

- Molecular Weight : 277.199 g/mol

- Structure : The compound features a dihydropyridine core with an acetyl and trifluoromethyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that this compound may have significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its possible use in treating infections.

- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic processes, which could be beneficial in drug development for metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of the trifluoromethyl group may enhance the electron-withdrawing ability of the molecule, facilitating its interaction with free radicals.

- Binding Affinities : Molecular docking studies indicate strong binding interactions with certain amino acid residues in target proteins, suggesting a mechanism of action through enzyme inhibition or modulation.

Antioxidant Activity Study

A study investigated the antioxidant capacity of various pyridine derivatives, including this compound. The results indicated that this compound effectively scavenged DPPH radicals, demonstrating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

Antimicrobial Efficacy

In vitro testing against bacterial strains revealed that this compound exhibited notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating its potential as an antimicrobial agent .

Enzyme Inhibition Research

Molecular docking studies have shown that the compound effectively binds to specific enzymes involved in metabolic pathways. For instance, it was found to inhibit target enzymes related to Mycobacterium tuberculosis survival mechanisms, highlighting its potential in treating latent tuberculosis infections .

Summary Table of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology : Key steps involve: (i) Solvent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the ester group. (ii) Temperature control : Maintain ≤60°C during cyclization to prevent side reactions. (iii) Purification : Employ column chromatography with a gradient of ethyl acetate/hexane (e.g., 30:70 to 50:50) to isolate the product. Monitor by TLC (R ~0.3–0.4) .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

- Challenges :

- Crystal twinning : Common due to the trifluoromethyl group’s steric bulk.

- Hydrogen bonding ambiguity : The acetyl and ester groups may form competing intermolecular interactions.

- Solutions :

- Use SHELXL for refinement, applying TWIN and BASF commands to model twinned data.

- Analyze hydrogen-bonding patterns with Graph Set Analysis (e.g., R(8) motifs) to resolve ambiguities .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic insight : The -CF group acts as a strong electron-withdrawing group, activating the pyridine ring at the 4-position for nucleophilic attack. For example, in Suzuki-Miyaura couplings, use Pd(PPh) as a catalyst and CsCO as a base in THF/HO (3:1) at 80°C to introduce aryl groups. Monitor by LCMS (e.g., m/z 366 [M+H]) .

Q. What strategies are effective for resolving contradictions in bioactivity data across different assays?

- Methodology : (i) Dose-response validation : Perform IC assays in triplicate using orthogonal methods (e.g., fluorescence-based vs. radiometric assays). (ii) Metabolite screening : Use HPLC-MS/MS to rule out degradation products interfering with activity. (iii) Computational docking : Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina to identify assay-specific artifacts .

Data Interpretation and Validation

Q. How can researchers validate the stability of this compound under physiological conditions?

- Protocol : (i) Simulated gastric fluid assay : Incubate the compound in 0.1 M HCl (pH 1.2) at 37°C for 24 hours. (ii) LCMS analysis : Monitor for ester hydrolysis (expected m/z shift from 310 [M+H] to 268 [M+H - COOEt]). (iii) Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and compare HPLC purity pre/post storage .

Q. What computational methods are suitable for predicting the compound’s intermolecular interactions in solid-state forms?

- Approach :

- Hirshfeld surface analysis : Quantify close contacts (e.g., F···H interactions from -CF).

- DFT calculations : Optimize crystal packing using Gaussian09 with B3LYP/6-31G(d) to model π-stacking and hydrogen bonds.

- Compare results with experimental PXRD data to validate predictions .

Synthesis and Modification

Q. What are the critical considerations for modifying the acetyl group to enhance biological activity?

- Design principles : (i) Bioisosteric replacement : Substitute the acetyl group with a sulfonamide (-SONH) to improve solubility. (ii) Steric effects : Introduce branched alkyl chains (e.g., isopropyl) to modulate target binding. (iii) Synthetic route : Use HATU/DIPEA coupling for amide bond formation, followed by purification via reverse-phase HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.